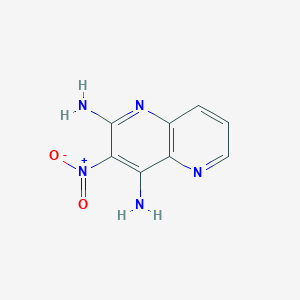

3-Nitro-1,5-naphthyridine-2,4-diamine

CAS No.: 89276-23-3

Cat. No.: VC15969503

Molecular Formula: C8H7N5O2

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89276-23-3 |

|---|---|

| Molecular Formula | C8H7N5O2 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 3-nitro-1,5-naphthyridine-2,4-diamine |

| Standard InChI | InChI=1S/C8H7N5O2/c9-5-6-4(2-1-3-11-6)12-8(10)7(5)13(14)15/h1-3H,(H4,9,10,12) |

| Standard InChI Key | DXPPGAOXRULKMW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C(C(=N2)N)[N+](=O)[O-])N)N=C1 |

Introduction

Synthetic Strategies

While direct reports of 3-nitro-1,5-naphthyridine-2,4-diamine are scarce, its synthesis can be inferred from established methodologies for functionalized 1,5-naphthyridines.

Cyclization Approaches

The Skraup-Doebner-Von Miller reaction is a classical route to 1,5-naphthyridines. For example, 3-bromo-1,5-naphthyridine (2b) was synthesized via a modified Skraup reaction using m-NO₂PhSO₃Na as an oxidant . Adapting this method, a nitro group could be introduced during cyclization by employing nitrated precursors or post-cyclization nitration.

Hypothetical Pathway:

-

Core Formation: React 3-aminopyridine with glycerol and a nitrating agent (e.g., HNO₃/H₂SO₄) under Skraup conditions to yield 3-nitro-1,5-naphthyridine.

-

Amination: Introduce amine groups at C2 and C4 via Ullmann coupling or nucleophilic aromatic substitution (NAS) using ammonia or protected amines under catalytic conditions .

Post-Functionalization of Preformed 1,5-Naphthyridines

Direct nitration and amination of a preconstructed 1,5-naphthyridine core offer another route:

-

Nitration: Treat 1,5-naphthyridine with fuming nitric acid at controlled temperatures to achieve C3 nitration, leveraging the directing effects of the ring nitrogens .

-

Diamination: Sequential amination at C2 and C4 using transition-metal catalysis (e.g., Buchwald-Hartwig amination) or radical-mediated processes .

Table 1: Representative Synthetic Routes to Functionalized 1,5-Naphthyridines

Reactivity and Functionalization

The interplay between nitro and amine groups dictates the compound’s reactivity:

Electrophilic Substitution

The nitro group directs incoming electrophiles to positions 6 and 8 (meta to nitro), while amine groups at C2 and C4 activate ortho/para positions. Competition between these effects necessitates careful optimization in further derivatization .

Reductive Transformations

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2,3,4-triamino-1,5-naphthyridine—a potential polyfunctional building block .

-

Amine Protection/Deprotection: Acylation (Ac₂O) or sulfonylation (TsCl) of the amines enables selective functionalization, critical for stepwise synthesis .

Cross-Coupling Reactions

The amine groups facilitate palladium-catalyzed couplings:

-

Suzuki-Miyaura: Boronic acids couple at halogenated positions (if present), enabling aryl/heteroaryl diversification .

-

Buchwald-Hartwig: Secondary amines or aryl ethers can be introduced via C–N bond formation .

Applications in Medicinal Chemistry and Materials Science

Biological Activity

While direct studies on 3-nitro-1,5-naphthyridine-2,4-diamine are lacking, structurally related 1,5-naphthyridines exhibit:

-

Antimicrobial Properties: Analogues with nitro groups show activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis .

-

Anticancer Potential: Diamine-substituted derivatives act as kinase inhibitors (e.g., VEGF-R2), disrupting angiogenesis in solid tumors .

Table 2: Biological Activities of Analogous 1,5-Naphthyridines

| Compound | Target | IC₅₀ (nM) | Application | Ref. |

|---|---|---|---|---|

| 2,4-Diamino-1,5-naphthyridine | Dihydrofolate reductase | 12 | Antibacterial | |

| 3-Nitro-1,5-naphthyridine | CYP450 | 280 | Antiparasitic |

Materials Science

-

Coordination Chemistry: The diamine motif chelates metals (e.g., Cu²⁺, Ru³⁺), forming complexes with applications in catalysis or photoluminescence .

-

Optoelectronics: Push-pull electronic structures make nitro-diamine naphthyridines candidates for organic semiconductors or non-linear optical materials .

Analytical Characterization

Key techniques for structural elucidation include:

-

NMR Spectroscopy: Distinct ¹H NMR signals for amine protons (δ 5.5–6.5 ppm) and nitro-group-deshielled aromatic protons (δ 8.5–9.0 ppm) .

-

Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with nitro and amine functionalities .

-

X-ray Crystallography: Resolves regiochemistry of substitution and hydrogen-bonding networks formed by amines .

Future Directions

-

Synthetic Innovation: Develop one-pot methodologies integrating nitration and amination.

-

Drug Discovery: Screen for kinase or antimicrobial activity using high-throughput assays.

-

Materials Optimization: Engineer metal complexes for catalytic or light-emitting applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume